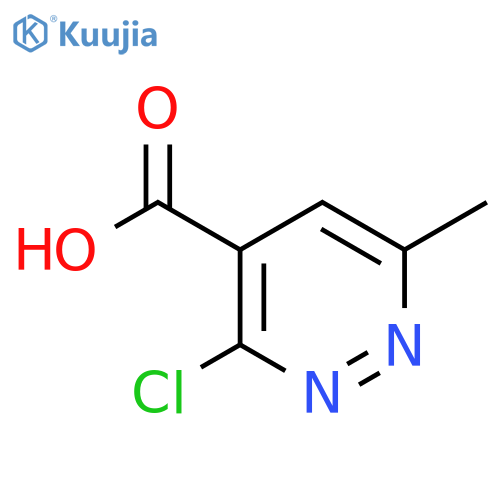

Cas no 914637-40-4 (3-Chloro-6-methylpyridazine-4-carboxylic acid)

3-Chloro-6-methylpyridazine-4-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 3-Chloro-6-methylpyridazine-4-carboxylic acid

- 3-chloro-6-methylpyridazine-4-carboxylic acid, AldrichCPR

- SY040283

- PS-5726

- SCHEMBL1713978

- 3-Chloro-6-methylpyridazine-4-carboxylicacid

- CS-0200099

- DB-017522

- 3-CHLORO-4-CARBOXY-6-METHYLPYRIDAZINE

- AKOS005255090

- J-512301

- 914637-40-4

- 3-Chloro-6-methyl-pyridazine-4-carboxylic acid

- F1967-2907

- MFCD08235214

- DTXSID90650255

- JGILMNHDPYZDPZ-UHFFFAOYSA-N

-

- MDL: MFCD08235214

- インチ: InChI=1S/C6H5ClN2O2/c1-3-2-4(6(10)11)5(7)9-8-3/h2H,1H3,(H,10,11)

- InChIKey: JGILMNHDPYZDPZ-UHFFFAOYSA-N

- ほほえんだ: CC1=CC(C(O)=O)=C(Cl)N=N1

計算された属性

- せいみつぶんしりょう: 172.0039551g/mol

- どういたいしつりょう: 172.0039551g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 165

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 63.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

じっけんとくせい

- ゆうかいてん: 165-167°C

3-Chloro-6-methylpyridazine-4-carboxylic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302;H315;H319;H335

- 警告文: P261;P280;P301+P312;P302+P352;P305+P351+P338

-

危険物標識:

- ちょぞうじょうけん:Room temperature

3-Chloro-6-methylpyridazine-4-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92439-5G |

3-chloro-6-methylpyridazine-4-carboxylic acid |

914637-40-4 | 95% | 5g |

¥ 3,847.00 | 2023-04-13 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 069673-5g |

3-Chloro-6-methylpyridazine-4-carboxylic acid |

914637-40-4 | 96% | 5g |

10240.0CNY | 2021-07-06 | |

| TRC | C587555-500mg |

3-Chloro-6-methylpyridazine-4-carboxylic acid |

914637-40-4 | 500mg |

$345.00 | 2023-05-18 | ||

| abcr | AB465974-5 g |

3-Chloro-6-methylpyridazine-4-carboxylic acid, 95%; . |

914637-40-4 | 95% | 5g |

€1,093.30 | 2023-07-18 | |

| Life Chemicals | F1967-2907-5g |

3-chloro-6-methylpyridazine-4-carboxylic acid |

914637-40-4 | 95%+ | 5g |

$625.0 | 2023-09-06 | |

| TRC | C587555-100mg |

3-Chloro-6-methylpyridazine-4-carboxylic acid |

914637-40-4 | 100mg |

$87.00 | 2023-05-18 | ||

| Life Chemicals | F1967-2907-0.5g |

3-chloro-6-methylpyridazine-4-carboxylic acid |

914637-40-4 | 95%+ | 0.5g |

$151.0 | 2023-09-06 | |

| TRC | C587555-1g |

3-Chloro-6-methylpyridazine-4-carboxylic acid |

914637-40-4 | 1g |

$ 455.00 | 2022-06-06 | ||

| abcr | AB465974-1 g |

3-Chloro-6-methylpyridazine-4-carboxylic acid, 95%; . |

914637-40-4 | 95% | 1g |

€320.80 | 2023-07-18 | |

| Apollo Scientific | OR6303-5g |

3-Chloro-6-methylpyridazine-4-carboxylic acid |

914637-40-4 | 95% | 5g |

£735.00 | 2025-02-20 |

3-Chloro-6-methylpyridazine-4-carboxylic acid 関連文献

-

Judith Hierold,David W. Lupton Org. Biomol. Chem., 2013,11, 6150-6160

-

2. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114

-

Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009

-

Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186

-

Yiming Rong,Pengfei Ji,Mengzhe He,Yuwen Zhang,Yong Tang Phys. Chem. Chem. Phys., 2018,20, 20398-20405

-

Ture R. Munter,Thomas Bligaard,Claus H. Christensen,Jens K. Nørskov Phys. Chem. Chem. Phys., 2008,10, 5202-5206

-

8. Book reviews

-

Jennifer L. Bartels,Peng Lu,Amy Walker,Karl Maurer,Kevin D. Moeller Chem. Commun., 2009, 5573-5575

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

3-Chloro-6-methylpyridazine-4-carboxylic acidに関する追加情報

Introduction to 3-Chloro-6-methylpyridazine-4-carboxylic acid (CAS No. 914637-40-4)

3-Chloro-6-methylpyridazine-4-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 914637-40-4, is a heterocyclic organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the pyridazine class, characterized by a six-membered ring containing two nitrogen atoms. The presence of a chlorine substituent at the 3-position and a methyl group at the 6-position, along with a carboxylic acid functional group at the 4-position, imparts unique chemical properties that make it a valuable intermediate in synthetic chemistry.

The structural features of 3-Chloro-6-methylpyridazine-4-carboxylic acid contribute to its reactivity and potential applications. The chlorine atom at the 3-position enhances electrophilic substitution reactions, making it a versatile building block for further functionalization. The methyl group at the 6-position influences electronic distribution and steric hindrance, affecting its interactions with biological targets. The carboxylic acid moiety at the 4-position allows for amide bond formation, which is crucial in drug design and synthesis.

In recent years, there has been growing interest in pyridazine derivatives due to their diverse biological activities. Studies have demonstrated that compounds incorporating the pyridazine scaffold exhibit properties such as antimicrobial, anti-inflammatory, and anticancer effects. The specific substitution pattern of 3-Chloro-6-methylpyridazine-4-carboxylic acid makes it an attractive candidate for developing novel therapeutic agents.

One of the most compelling aspects of 3-Chloro-6-methylpyridazine-4-carboxylic acid is its role as a key intermediate in the synthesis of more complex molecules. Researchers have leveraged its structural features to create libraries of derivatives for high-throughput screening (HTS) campaigns. These efforts have led to the identification of several hits with promising pharmacological profiles. For instance, modifications at the 5-position or 2-position have been explored to enhance binding affinity to specific biological targets.

The carboxylic acid group in 3-Chloro-6-methylpyridazine-4-carboxylic acid has been particularly useful in designing peptidomimetics and protease inhibitors. By incorporating this moiety into larger molecules, researchers can modulate solubility and bioavailability while maintaining target specificity. Additionally, the chlorine substituent provides a handle for further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions.

Recent advances in computational chemistry have also highlighted 3-Chloro-6-methylpyridazine-4-carboxylic acid as a scaffold for virtual screening. Molecular docking studies have revealed its potential interaction with enzymes and receptors involved in metabolic pathways. This has spurred investigations into its derivatives as candidates for treating metabolic disorders and other diseases.

The agrochemical industry has not been left behind in exploring the applications of 3-Chloro-6-methylpyridazine-4-carboxylic acid. Its derivatives have shown efficacy as herbicides and fungicides due to their ability to disrupt essential biological processes in plants. The structural diversity offered by this compound allows chemists to fine-tune its activity against specific pests or pathogens while minimizing environmental impact.

In conclusion, 3-Chloro-6-methylpyridazine-4-carboxylic acid (CAS No. 914637-40-4) represents a promising compound with broad utility across multiple domains of chemical research. Its unique structural features enable diverse synthetic pathways and biological activities, making it an indispensable tool for drug discovery, material science, and agricultural innovation. As research continues to uncover new applications for this compound, its significance is expected to grow further.

914637-40-4 (3-Chloro-6-methylpyridazine-4-carboxylic acid) 関連製品

- 72-63-9(Methandrostenolone)

- 2172630-58-7(4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-methylbut-2-enamido-3,3-dimethylbutanoic acid)

- 1375108-41-0(7-bromo-3-methyl-quinoline)

- 1261888-73-6(5-(4-Ethoxycarbonylphenyl)-3-fluorophenol)

- 1445168-35-3(Methyl 5-{[cyano(4-fluoro-3-nitrophenyl)amino]methyl}thiophene-2-carboxylate)

- 865593-01-7(5-bromo-3-(5Z)-2-imino-4-oxo-1,3-thiazolidin-5-ylidene-1-pentyl-2,3-dihydro-1H-indol-2-one)

- 1514568-03-6(1-1-(2,3-dimethoxyphenyl)cyclopropylcyclopropan-1-amine)

- 1247657-03-9(3-Cyclopropyl-1H-pyrazol-4-amine)

- 1219803-55-0(3,4-Dimethylphenol-2,5,6-d3,OD)

- 1806944-70-6(3-Chloro-4-(chloromethyl)-2-(difluoromethyl)-5-(trifluoromethyl)pyridine)